1-Boc-3-(2-bromo-benzylamino)-piperidine 1-Boc-3-(2-bromo-benzylamino)-piperidine
Brand Name: Vulcanchem
CAS No.: 887584-29-4
VCID: VC16683073
InChI: InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3
SMILES:
Molecular Formula: C17H25BrN2O2
Molecular Weight: 369.3 g/mol

1-Boc-3-(2-bromo-benzylamino)-piperidine

CAS No.: 887584-29-4

Cat. No.: VC16683073

Molecular Formula: C17H25BrN2O2

Molecular Weight: 369.3 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-3-(2-bromo-benzylamino)-piperidine - 887584-29-4

Specification

CAS No. 887584-29-4
Molecular Formula C17H25BrN2O2
Molecular Weight 369.3 g/mol
IUPAC Name tert-butyl 3-[(2-bromophenyl)methylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3
Standard InChI Key BQHSQMQLYLXFGR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2Br

Introduction

Chemical and Physical Properties

1-Boc-3-(2-bromo-benzylamino)-piperidine is a crystalline solid under standard conditions, though specific melting and boiling points remain unreported in available literature. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC17H25BrN2O2\text{C}_{17}\text{H}_{25}\text{BrN}_2\text{O}_2
Molecular Weight369.3 g/mol
Exact Mass368.110 g/mol
LogP (Partition Coefficient)4.267
Polar Surface Area (PSA)41.57 Ų
IUPAC Nametert-butyl 3-[(2-bromophenyl)methylamino]piperidine-1-carboxylate

The compound’s moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability in biological systems, while its PSA indicates potential for hydrogen bonding . The bromine atom at the ortho position of the benzyl group enhances reactivity in cross-coupling reactions, a feature exploited in synthetic chemistry.

Synthesis and Reaction Conditions

The synthesis of 1-Boc-3-(2-bromo-benzylamino)-piperidine involves sequential functionalization of the piperidine ring:

Protection of the Piperidine Amine

The primary amine group on piperidine is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). This step ensures selectivity during subsequent reactions.

Optimization Parameters

  • Solvent: DCM or DMF (enhances solubility of intermediates).

  • Temperature: 0°C to room temperature for protection; 80–100°C for amination.

  • Reaction Time: 12–24 hours for complete conversion.

Yield and purity depend on rigorous purification via column chromatography or recrystallization.

Applications in Medicinal Chemistry

Building Block for Bioactive Molecules

The compound’s Boc group allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid), enabling further functionalization. For example:

  • Anticancer Agents: Piperidine derivatives inhibit kinases or proteasomes. The bromine atom permits Suzuki–Miyaura couplings to introduce aryl groups.

  • Central Nervous System (CNS) Drugs: The Boc-protected amine enhances blood-brain barrier penetration, making it useful in neuroactive compound synthesis.

Structural Insights

  • Hydrogen Bonding: The secondary amine and carbonyl group interact with enzyme active sites.

  • Steric Effects: The bulky tert-butyl group influences conformational flexibility, modulating target binding.

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